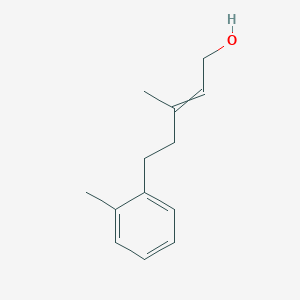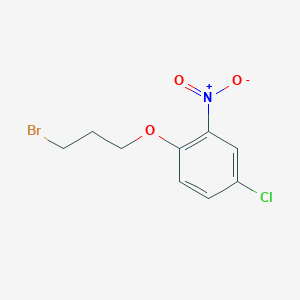
1-(3-Bromopropoxy)-4-chloro-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropoxy)-4-chloro-2-nitrobenzene is a chemical compound that serves as an important intermediate in various chemical syntheses. It is commonly used in the manufacture of pharmaceuticals, particularly as an intermediate for the production of omoconazole nitrate, a broad-spectrum antifungal agent . This compound is characterized by its white powder form and its chemical structure, which includes a bromopropoxy group, a chloro group, and a nitro group attached to a benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropoxy)-4-chloro-2-nitrobenzene typically involves the reaction of 4-chloro-2-nitrophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures . The product is then purified through crystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The purification process often involves recrystallization from suitable solvents to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropoxy)-4-chloro-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-(3-Aminopropoxy)-4-chloro-2-nitrobenzene.
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Scientific Research Applications
1-(3-Bromopropoxy)-4-chloro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Utilized in the development of antifungal agents like omoconazole nitrate.
Industry: Employed in the manufacture of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 1-(3-Bromopropoxy)-4-chloro-2-nitrobenzene is primarily related to its role as an intermediate in the synthesis of biologically active compounds. For instance, in the synthesis of omoconazole nitrate, the compound undergoes further chemical transformations to form the active antifungal agent. The molecular targets and pathways involved depend on the specific end product synthesized from this intermediate .
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromopropoxy)-4-chlorobenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-(3-Bromopropoxy)-2-nitrobenzene: Similar structure but with different substitution pattern on the benzene ring, affecting its reactivity and applications.
1-(2-Bromopropoxy)-4-chloro-2-nitrobenzene: Positional isomer with different reactivity due to the position of the bromopropoxy group.
Uniqueness
1-(3-Bromopropoxy)-4-chloro-2-nitrobenzene is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its role as an intermediate in the synthesis of omoconazole nitrate highlights its importance in pharmaceutical chemistry .
Properties
CAS No. |
848589-64-0 |
|---|---|
Molecular Formula |
C9H9BrClNO3 |
Molecular Weight |
294.53 g/mol |
IUPAC Name |
1-(3-bromopropoxy)-4-chloro-2-nitrobenzene |
InChI |
InChI=1S/C9H9BrClNO3/c10-4-1-5-15-9-3-2-7(11)6-8(9)12(13)14/h2-3,6H,1,4-5H2 |
InChI Key |
DAAVBACJPVLJIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])OCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


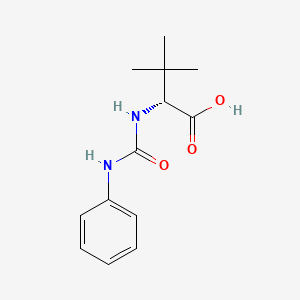
![[4-(4-Hexylcyclohexyl)phenyl]thiourea](/img/structure/B14205407.png)
![2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine](/img/structure/B14205420.png)
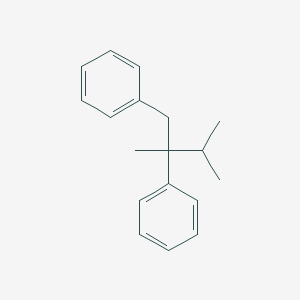
![1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline](/img/structure/B14205431.png)
![Benzyl 2-[(pyridin-3-yl)methyl]hydrazine-1-carboxylate](/img/structure/B14205441.png)
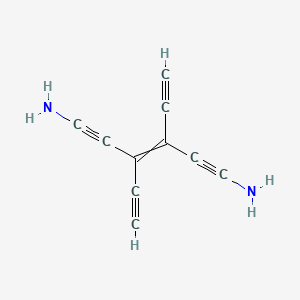
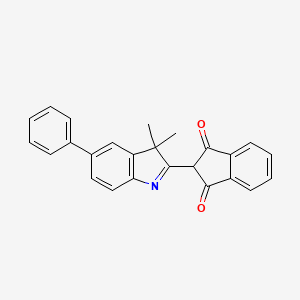

![N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N'-phenylurea](/img/structure/B14205459.png)
![Tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B14205461.png)
![N-{2-[(2-Bromo-4-methoxyphenyl)sulfanyl]-5-chlorophenyl}formamide](/img/structure/B14205467.png)
![4-[(Propan-2-yl)oxy]-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205472.png)
